![molecular formula C12H12N2O2 B1362633 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- CAS No. 57711-73-6](/img/structure/B1362633.png)
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-
Descripción general
Descripción
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl], abbreviated as 2-PA, is an organic compound belonging to the family of propionic acid derivatives. It is a colorless, volatile liquid with a boiling point of 173 °C and a melting point of -65 °C. 2-PA is produced by the oxidation of propionic acid, and it is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agricultural products. In addition, 2-PA is used as a solvent in a number of industrial applications.
Aplicaciones Científicas De Investigación
Synthesis and Properties Analysis : Kotteswaran et al. (2016) reported the synthesis of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid. They analyzed its structure using various spectroscopic methods and studied its electronic properties, indicating its potential in material sciences (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Novel Copolymers Creation : Wojdyla et al. (2022) explored the creation of novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. This study highlights the compound's use in developing new materials with specific properties, contributing to advances in polymer chemistry (Wojdyla et al., 2022).
Catalytic Transformations : Xu et al. (2010) utilized a related compound in copper(I)-catalyzed tandem transformations, demonstrating its utility in complex organic synthesis processes (Xu, Wan, Mao, & Pan, 2010).
Synthesis of Cytotoxic Compounds : Fürstner and Nagano (2007) reported the total synthesis of cytotoxic resin glycosides, using a compound similar to 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-, indicating its relevance in medicinal chemistry (Fürstner & Nagano, 2007).
NMR Spectroscopy in Solvent Studies : Forgó, Felfoeldi, & Pálinkó (2005) used NMR spectroscopy to investigate the conformations of a similar compound in various solvents, contributing to our understanding of molecular behavior in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).
Investigation of Anti-inflammatory Activities : Ren et al. (2021) isolated new phenolic compounds from plants and tested their anti-inflammatory effects. Compounds structurally similar to 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- were part of this study, showcasing the compound's relevance in pharmacological research (Ren et al., 2021).
Propiedades
IUPAC Name |
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXLLVNQYUMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327233 | |
| Record name | 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- | |
CAS RN |
57711-73-6 | |
| Record name | 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


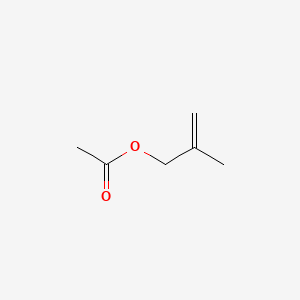

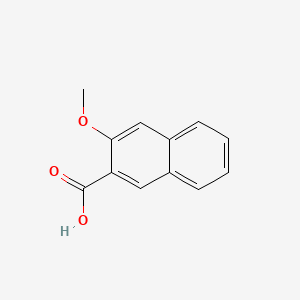
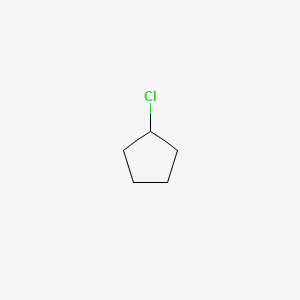
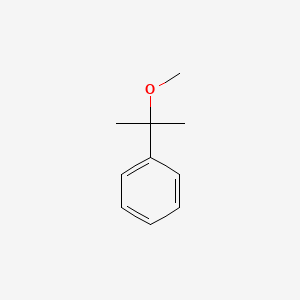
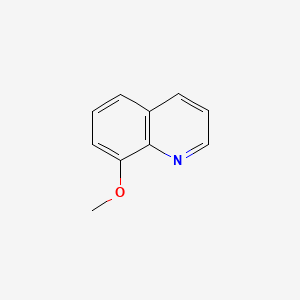
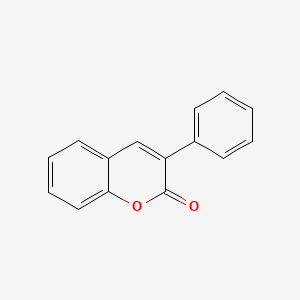
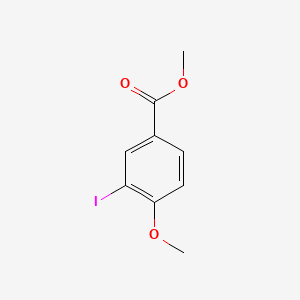
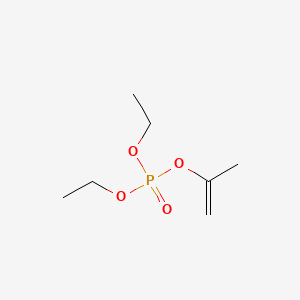
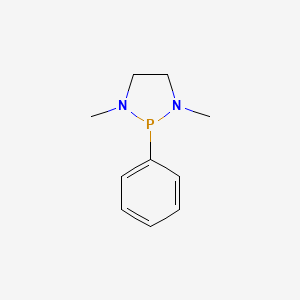
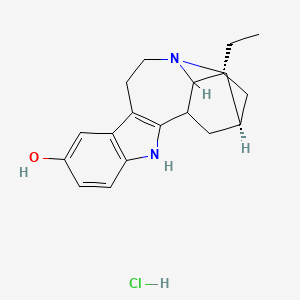
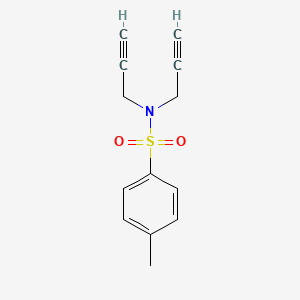
![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)